molecular formula C13H12N2O4S2 B2689571 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide CAS No. 848180-27-8

2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide

Cat. No.: B2689571
CAS No.: 848180-27-8
M. Wt: 324.37
InChI Key: IKRVWWJJSCNJDE-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of 2-aminothiophene-3-carboxamide with 2-methanesulfonylbenzoic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial production methods for thiophene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methanesulfonylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .

Biological Activity

2-(2-Methanesulfonylbenzamido)thiophene-3-carboxamide is a thiophene derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiophene ring, a carboxamide group, and a methanesulfonylbenzamido moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

ComponentStructure
IUPAC Name This compound
Molecular Formula C12H12N2O3S
Molecular Weight 268.30 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biological targets. The following mechanisms have been proposed based on current literature:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It has been suggested that this compound can interact with receptors such as the cannabinoid receptor type 2 (CB2), influencing pain management and anti-inflammatory responses .

Antimicrobial Activity

Research indicates that thiophene derivatives, including those related to this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities associated with structurally similar thiophene derivatives, suggesting a potential for this compound in treating infections .

Anti-inflammatory Effects

The compound's interaction with the CB2 receptor suggests it may have anti-inflammatory properties. CB2 receptor agonists have been explored for their potential in managing pain and inflammation, making this compound a candidate for further investigation in pain management therapies .

Case Studies and Research Findings

Several studies have examined the biological activity of thiophene derivatives:

  • Study on Antimicrobial Properties : A study evaluated two biologically active thiophene-3-carboxamide derivatives, revealing their effectiveness against various bacterial strains. The structural features that contributed to their activity were analyzed, indicating that modifications in the thiophene ring could enhance potency .
  • Evaluation as CB2 Receptor Agonists : Another study focused on the synthesis and evaluation of thiophene carboxamide derivatives as CB2 receptor agonists. The results demonstrated that specific modifications led to increased binding affinity and efficacy in pain management models .

Data Tables

The following table summarizes key findings from research studies related to the biological activity of thiophene derivatives:

StudyCompoundBiological ActivityKey Findings
Thiophene-3-carboxamide DerivativesAntibacterial/FungalEffective against multiple strains; structural modifications enhance activity.
CB2 Receptor AgonistsAnti-inflammatory/Pain reliefIncreased binding affinity observed; potential for therapeutic use in pain management.

Properties

IUPAC Name

2-[(2-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-21(18,19)10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRVWWJJSCNJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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